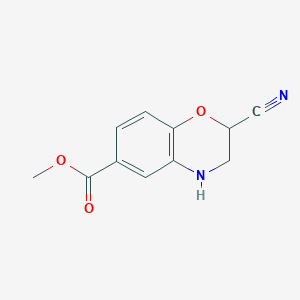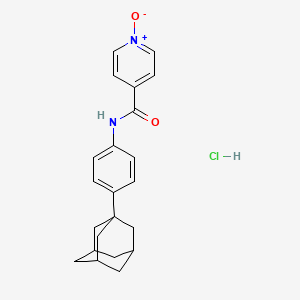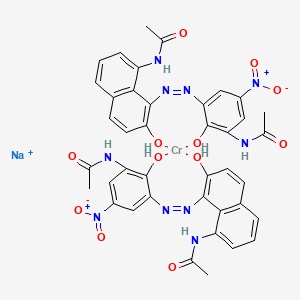
5-(4-Aminobenzamido)-2,3-cresotic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminobenzamido)-2,3-cresotic acid is an organic compound that features both aromatic and amide functional groups. This compound is of interest due to its potential applications in various fields such as polymer science, medicinal chemistry, and materials science. The presence of the aminobenzamido group and the cresotic acid moiety contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzamido)-2,3-cresotic acid typically involves the reaction of 4-aminobenzoic acid with 2,3-cresotic acid under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carboxyl group of 2,3-cresotic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Aminobenzamido)-2,3-cresotic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Applications De Recherche Scientifique
5-(4-Aminobenzamido)-2,3-cresotic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-Aminobenzamido)-2,3-cresotic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzamido group but lacks the cresotic acid moiety.
2,3-Cresotic acid: Contains the cresotic acid moiety but lacks the aminobenzamido group.
N-(4-Aminobenzoyl)-DL-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of cresotic acid.
Uniqueness
5-(4-Aminobenzamido)-2,3-cresotic acid is unique due to the combination of the aminobenzamido group and the cresotic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6265-15-2 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
5-[(4-aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-11(7-12(13(8)18)15(20)21)17-14(19)9-2-4-10(16)5-3-9/h2-7,18H,16H2,1H3,(H,17,19)(H,20,21) |
Clé InChI |
AOMFEMQHOBBHFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



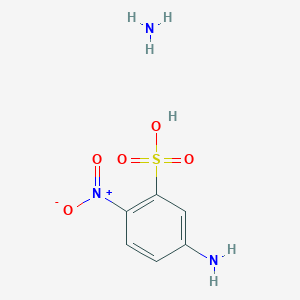
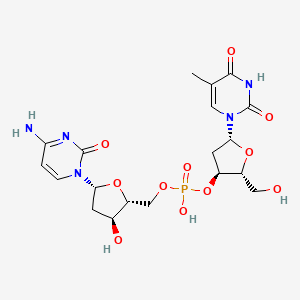
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
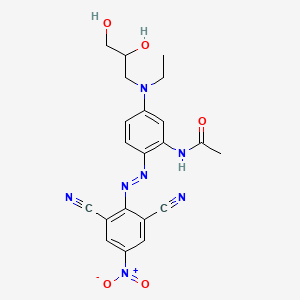
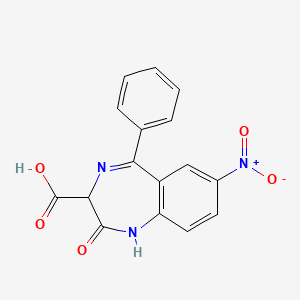
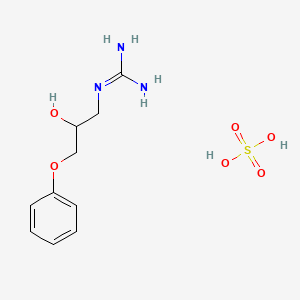
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
